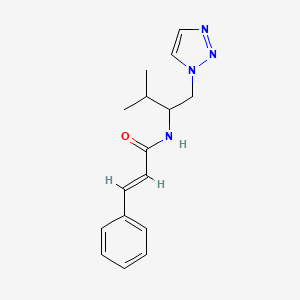

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound can be synthesized from 4-acetylbenzenesulfonyl chloride and aniline . The reaction is carried out in acetone at room temperature, with silica gel added to the mixture . The completion of the reaction is indicated by thin-layer chromatography (TLC) .Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” can be characterized by spectroscopic data using UV, IR, 1H, 13C NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

The compound is part of a series of hydrazine-hydrazone derivatives synthesized to discover new antioxidant and anticholinesterase agents . These derivatives were evaluated according to in vitro activity assays .Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.227 . Its IUPAC Standard InChI isInChI=1S/C8H9NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) .

Aplicaciones Científicas De Investigación

Antioxidant and Anticholinesterase Agents

Compounds similar to “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” have been synthesized for their potential use as antioxidants and anticholinesterase agents. These properties are valuable in the treatment of oxidative stress-related diseases and neurodegenerative disorders such as Alzheimer’s disease .

β-Receptor Antagonists

Derivatives of related compounds have been used to synthesize enantiomers of β-receptor antagonists. These antagonists can be used to treat cardiovascular diseases by blocking β-adrenergic receptors .

Immunological Studies

Similar compounds have been utilized in immunological studies to analyze antigen-specific germinal center B cells. This application is crucial for understanding immune responses and developing vaccines .

Organic Azo Dyes

The synthesis of new organic azo dyes using related compounds has been explored. These dyes have applications in analytical chemistry for the detection of metal ions and other substances .

Synthesis Strategies

Research into reactions at the benzylic position, which is a key structural component of “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide,” has implications for synthesis strategies in organic chemistry .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13(19)14-7-9-16(10-8-14)23(21,22)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,17-18,20H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIIAVQUEKIRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)

![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)